N2-(4-methylbenzyl)-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine
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Overview
Description
N2-(4-methylbenzyl)-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine is a complex organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-methylbenzyl)-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the nitro group, and finally, the attachment of the 4-methylbenzyl and 4-methylpiperidin-1-yl groups. Common reagents used in these steps include various nitrating agents, alkylating agents, and catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N2-(4-methylbenzyl)-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N2-(4-methylbenzyl)-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N2-(4-methylbenzyl)-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine exerts its effects involves its interaction with specific molecular targets. The nitro group and pyrimidine core are likely involved in binding to enzymes or receptors, influencing biological pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
N2-(4-methylbenzyl)-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine: shares similarities with other pyrimidine derivatives and nitro-substituted compounds.
4-(4-methylpiperidin-1-yl)-2-phenyl-quinoline: Another compound with a piperidine group and aromatic substitutions.
Uniqueness
The unique combination of functional groups in this compound provides distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Properties
IUPAC Name |
2-N-[(4-methylphenyl)methyl]-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2/c1-12-3-5-14(6-4-12)11-20-18-21-16(19)15(24(25)26)17(22-18)23-9-7-13(2)8-10-23/h3-6,13H,7-11H2,1-2H3,(H3,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVHCOQXFVJENK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)NCC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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